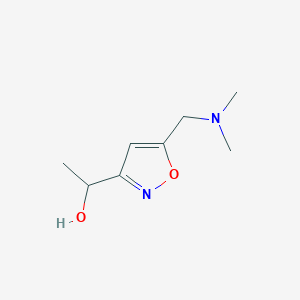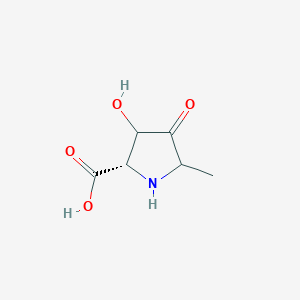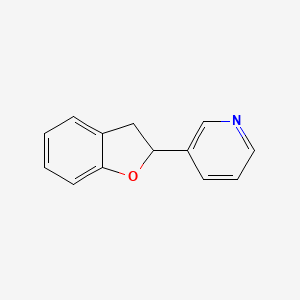![molecular formula C21H22N2O2 B12874368 5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one CAS No. 651029-46-8](/img/structure/B12874368.png)
5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a hydroxy group, a piperidinylmethyl group, and an isoquinolinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Piperidinylmethyl Group: This step often involves a nucleophilic substitution reaction where a piperidine derivative is introduced to the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the isoquinolinone core.
Substitution: The piperidinylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学研究应用
5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
4-(4-(Piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
5-Hydroxy-4-(4-(methyl)phenyl)isoquinolin-1(2H)-one: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
The presence of the hydroxy group in 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, increasing the compound’s solubility and potentially enhancing its biological activity. Additionally, the piperidinylmethyl group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties.
属性
CAS 编号 |
651029-46-8 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
5-hydroxy-4-[4-(piperidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O2/c24-19-6-4-5-17-20(19)18(13-22-21(17)25)16-9-7-15(8-10-16)14-23-11-2-1-3-12-23/h4-10,13,24H,1-3,11-12,14H2,(H,22,25) |
InChI 键 |
PYXDPGCUPUNEIW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



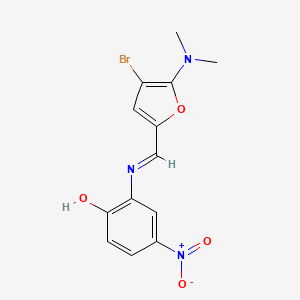

![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)

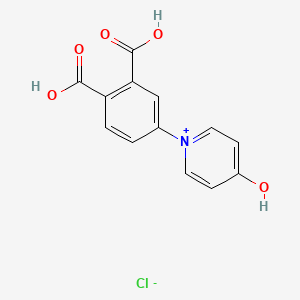

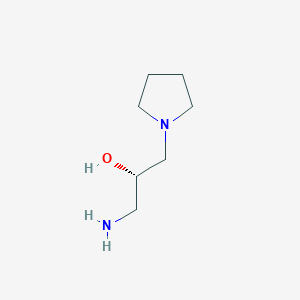
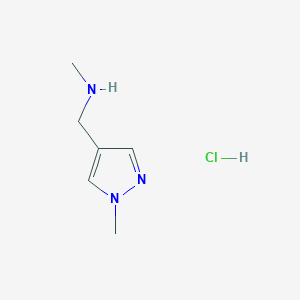
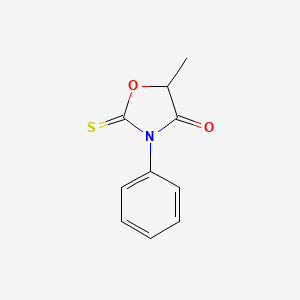
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
